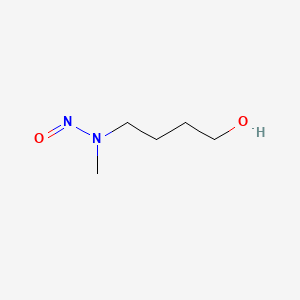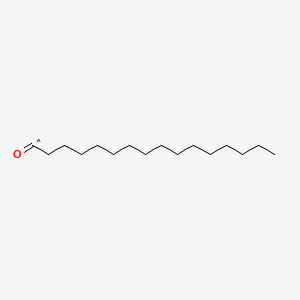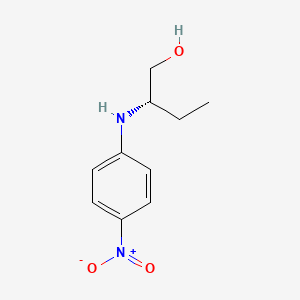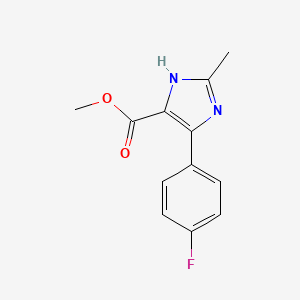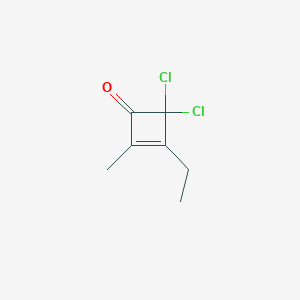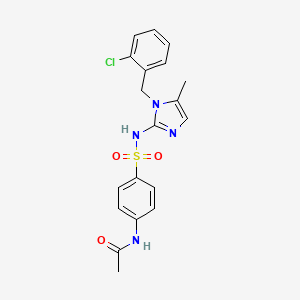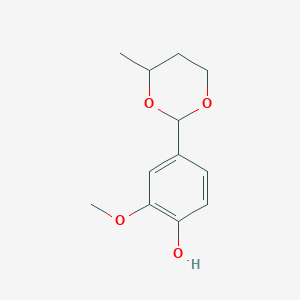
1H-imidazol-2-yl(pyridin-3-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-imidazol-2-yl(pyridin-3-yl)diazene is a heterocyclic compound that features both imidazole and pyridine rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazol-2-yl(pyridin-3-yl)diazene typically involves the condensation of imidazole derivatives with pyridine derivatives under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by diazotization to introduce the diazene group .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
化学反応の分析
Types of Reactions: 1H-imidazol-2-yl(pyridin-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the diazene group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkyl halides); reactions often carried out in polar aprotic solvents.
Major Products Formed:
Oxidation: Imidazole N-oxides
Reduction: Amines
Substitution: Various substituted imidazole and pyridine derivatives
科学的研究の応用
1H-imidazol-2-yl(pyridin-3-yl)diazene has a broad range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1H-imidazol-2-yl(pyridin-3-yl)diazene involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. It also interacts with DNA, potentially leading to the disruption of replication and transcription processes.
Pathways Involved: The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest.
類似化合物との比較
2-(1H-Imidazol-2-yl)pyridine: Shares a similar structure but lacks the diazene group, making it less reactive in certain chemical reactions.
2-(2-Pyridyl)imidazole: Another related compound with similar applications in coordination chemistry and medicinal research.
Uniqueness: 1H-imidazol-2-yl(pyridin-3-yl)diazene’s unique combination of imidazole and pyridine rings, along with the diazene group, provides it with distinct reactivity and a broader range of applications compared to its analogs .
特性
分子式 |
C8H7N5 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
1H-imidazol-2-yl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C8H7N5/c1-2-7(6-9-3-1)12-13-8-10-4-5-11-8/h1-6H,(H,10,11) |
InChIキー |
XUAQLSNBADJZKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N=NC2=NC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


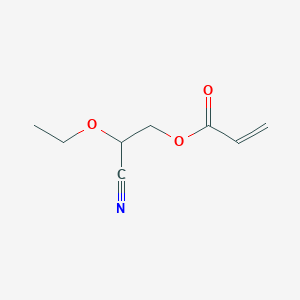
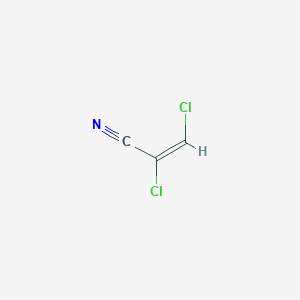
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B13806698.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
